

Phenylmethyl N-(8-bromoocetyl)carbamate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Phenylmethyl N-(8-bromoocetyl)carbamate</i>
Cat. No.:	B15602226

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **Phenylmethyl N-(8-bromoocetyl)carbamate**, a molecule of interest in the field of organic synthesis and potential drug discovery. While the specific discovery and a broad range of biological activities for this particular carbamate are not extensively documented in publicly available literature, this paper constructs a plausible synthetic pathway and discusses its likely mechanism of action based on the well-established chemistry and pharmacology of the carbamate functional group. This document serves as a foundational resource, offering detailed experimental protocols, structured data, and visual representations of the synthetic workflow and potential biological signaling pathways.

Introduction

Carbamates are a class of organic compounds derived from carbamic acid. They are characterized by the presence of a carbonyl group linked to both an oxygen and a nitrogen atom. This functional group is a key structural motif in numerous biologically active molecules, including pharmaceuticals and pesticides. The interest in carbamates stems from their ability to act as inhibitors of enzymes, particularly cholinesterases, which play a crucial role in the nervous system. **Phenylmethyl N-(8-bromoocetyl)carbamate** incorporates the carbamate

functionality with a brominated alkyl chain, suggesting its potential as a versatile intermediate in the synthesis of more complex molecules or as a bioactive agent itself.

Physicochemical Properties

A summary of the key physicochemical properties of **Phenylmethyl N-(8-bromoocetyl)carbamate** is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₁₆ H ₂₄ BrNO ₂	ChemBK[1]
Molecular Weight	342.27 g/mol	MCE
CAS Number	209179-21-5	ChemBK[1], MCE
Appearance	Not Specified (likely a solid or oil)	-
Solubility	Expected to be soluble in organic solvents	-

Synthesis of Phenylmethyl N-(8-bromoocetyl)carbamate

While a specific documented discovery of this compound is not readily available, its synthesis can be reliably achieved through established methods of carbamate formation. The most logical and widely used approach involves the reaction of an amine with a chloroformate. In this case, 8-bromoocatan-1-amine serves as the amine precursor and benzyl chloroformate provides the benzyloxycarbonyl group.

Proposed Synthetic Pathway

The synthesis is a two-step process starting from 1,8-dibromoocetane. The first step is the synthesis of the key intermediate, 8-bromoocatan-1-amine, followed by its reaction with benzyl chloroformate to yield the final product.

Experimental Protocols

Step 1: Synthesis of 8-bromooctan-1-amine

A common method for the preparation of primary amines from alkyl halides is the Gabriel synthesis, which avoids overalkylation. An alternative, more direct approach is the reaction with an excess of ammonia.

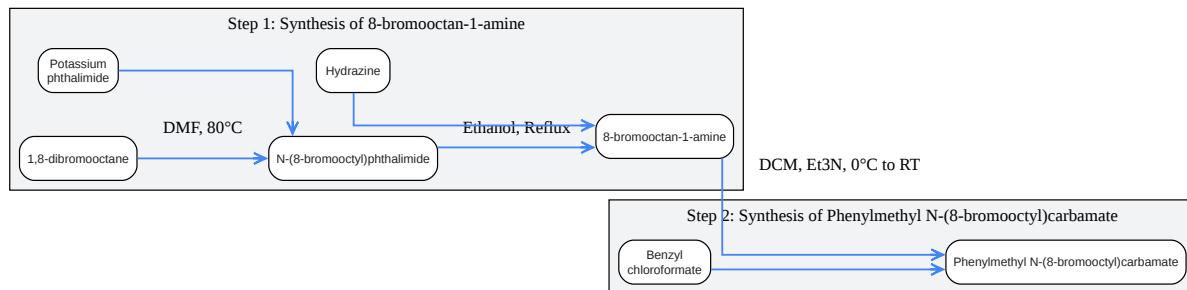
Parameter	Value
Reactants	1,8-dibromooctane, Potassium phthalimide, Hydrazine
Solvent	N,N-Dimethylformamide (DMF), Ethanol
Reaction Temperature	Step 1: 70-90 °C; Step 2: Reflux
Reaction Time	Step 1: 2-4 hours; Step 2: 4-8 hours
Purification	Distillation or chromatography

Protocol:

- To a solution of 1,8-dibromooctane (1 equivalent) in DMF, add potassium phthalimide (1.1 equivalents).
- Heat the mixture to 80 °C and stir for 3 hours.
- Cool the reaction mixture and pour it into water.
- Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain N-(8-bromoctyl)phthalimide.
- Dissolve the crude product in ethanol and add hydrazine hydrate (1.5 equivalents).
- Reflux the mixture for 6 hours.
- After cooling, acidify with hydrochloric acid and filter the phthalhydrazide precipitate.
- Neutralize the filtrate with a base (e.g., NaOH) and extract the amine with an organic solvent.

- Dry the organic layer and remove the solvent to yield 8-bromoocan-1-amine.

Step 2: Synthesis of **Phenylmethyl N-(8-bromoocetyl)carbamate**


This step involves the formation of the carbamate linkage.

Parameter	Value
Reactants	8-bromoocan-1-amine, Benzyl chloroformate
Base	Triethylamine or Sodium bicarbonate
Solvent	Dichloromethane (DCM) or Tetrahydrofuran (THF)
Reaction Temperature	0 °C to room temperature
Reaction Time	2-4 hours
Purification	Column chromatography

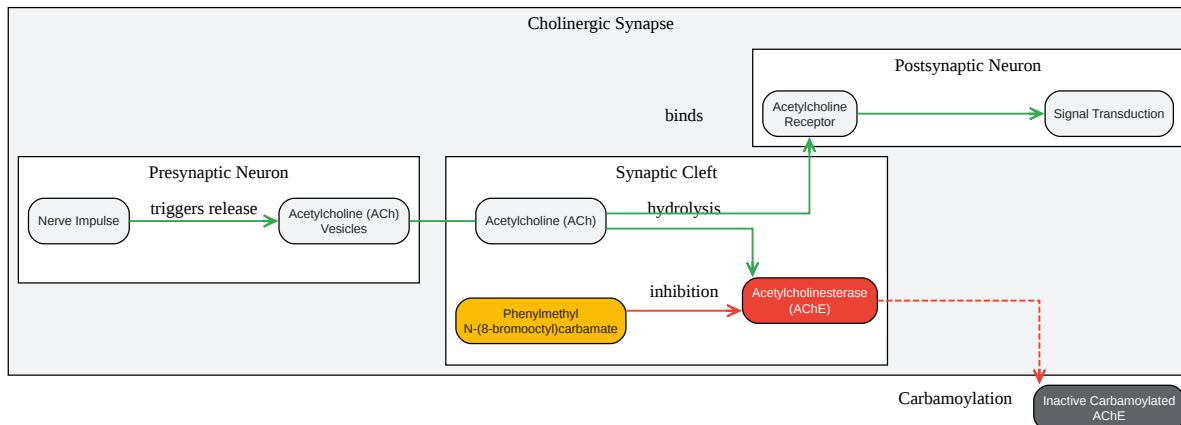
Protocol:

- Dissolve 8-bromoocan-1-amine (1 equivalent) and triethylamine (1.2 equivalents) in DCM at 0 °C under an inert atmosphere.
- Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the solution.
- Allow the reaction to warm to room temperature and stir for 3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain **Phenylmethyl N-(8-bromoocetyl)carbamate**.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **Phenylmethyl N-(8-bromoocetyl)carbamate**.


Potential Mechanism of Action and Signaling Pathway

Carbamates are well-known for their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.

Acetylcholinesterase Inhibition

The carbamate moiety of **Phenylmethyl N-(8-bromoocetyl)carbamate** can react with the serine residue in the active site of AChE, leading to a carbamoylated enzyme. This carbamoylated enzyme is more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the normal catalytic process, effectively inactivating the enzyme.

Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Inhibition of acetylcholinesterase by **Phenylmethyl N-(8-bromoctyl)carbamate**.

Conclusion

Phenylmethyl N-(8-bromoctyl)carbamate is a compound for which a plausible and efficient synthetic route can be designed based on fundamental principles of organic chemistry. Its carbamate structure strongly suggests a potential biological activity as a cholinesterase inhibitor, a mechanism of action shared by many important therapeutic and commercial agents. This technical guide provides a solid foundation for researchers interested in the synthesis and evaluation of this and related molecules. Further experimental work is required to fully characterize its physicochemical properties, optimize its synthesis, and explore its biological activity spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Phenylmethyl N-(8-bromoocetyl)carbamate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15602226#discovery-and-synthesis-of-phenylmethyl-n-8-bromoocetyl-carbamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com